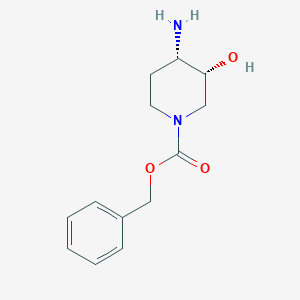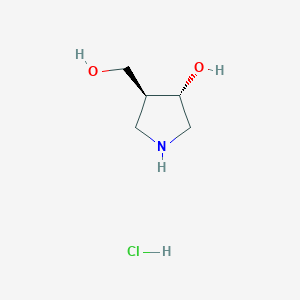
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a hydroxymethyl group at the 4th position and a hydroxyl group at the 3rd position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride typically involves the hydroxylation of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidone derivatives followed by hydroxylation using appropriate reagents. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. For instance, metabolic engineering strategies can be employed to enhance the biosynthetic pathways in microorganisms like Escherichia coli. This involves the overexpression of specific enzymes and optimization of fermentation conditions to achieve high yields of the desired product .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The hydroxyl group can be reduced to form corresponding alkyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alkyl derivatives.
- Substitution products include esters and ethers.
科学的研究の応用
Chemistry: In chemistry, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of chiral compounds and as an intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It serves as a substrate for various enzymatic reactions, helping to elucidate the function of specific enzymes.
Medicine: In the pharmaceutical industry, this compound is used in the development of drugs, particularly those targeting neurological conditions. Its unique structure allows it to interact with specific biological targets, making it a valuable component in drug design.
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
作用機序
The mechanism of action of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
類似化合物との比較
trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative, commonly found in collagen.
cis-4-Hydroxy-L-proline: A similar compound with a different stereochemistry.
trans-3-Hydroxy-L-proline: Differing in the position of the hydroxyl group.
Uniqueness: (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .
特性
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester](/img/structure/B8188995.png)

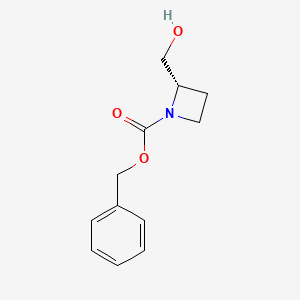
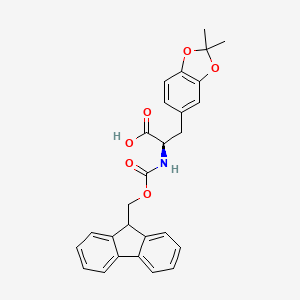
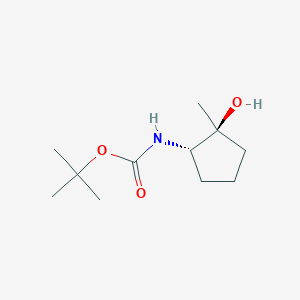
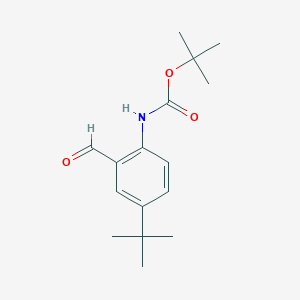
![8-(Tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8189033.png)
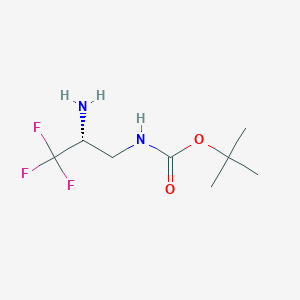
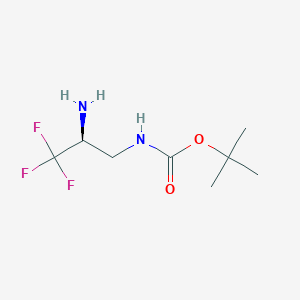
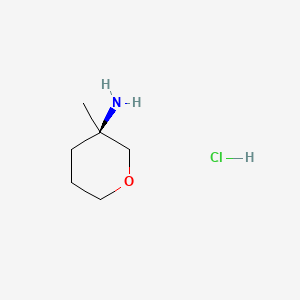
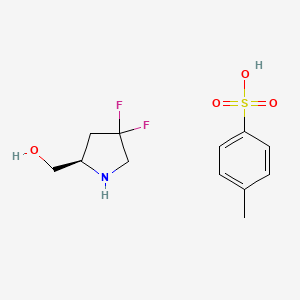
![6-Oxabicyclo[3.1.0]hexan-3-amine](/img/structure/B8189076.png)
